molecular formula C8H14ClF2NO2 B2907414 2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride CAS No. 2260932-75-8

2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride

Cat. No.: B2907414
CAS No.: 2260932-75-8
M. Wt: 229.65
InChI Key: ZTFXTBVDLNNHPH-UHFFFAOYSA-N
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Description

2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C8H13F2NO2·HCl. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of fluorine atoms in the structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Acetic Acid Substitution: The acetic acid moiety is introduced through a substitution reaction, often using acetic anhydride or acetyl chloride.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale production of azepane and fluorinated intermediates.

    Optimized Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.

    Purification and Crystallization: Purification through crystallization or other separation techniques to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoroazepan-4-yl)acetic acid;hydrochloride
  • 2-(5,5-Dichloroazepan-4-yl)acetic acid;hydrochloride
  • 2-(5,5-Dibromoazepan-4-yl)acetic acid;hydrochloride

Uniqueness

2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These include increased stability, reactivity, and potential bioactivity compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

2-(5,5-difluoroazepan-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c9-8(10)2-4-11-3-1-6(8)5-7(12)13;/h6,11H,1-5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFXTBVDLNNHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C1CC(=O)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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